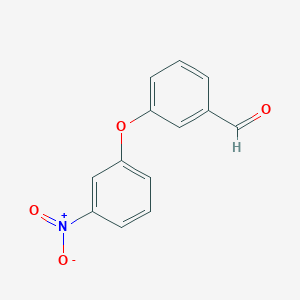

3-(3-Nitrophenoxy)benzaldehyde

Description

Properties

Molecular Formula |

C13H9NO4 |

|---|---|

Molecular Weight |

243.21 g/mol |

IUPAC Name |

3-(3-nitrophenoxy)benzaldehyde |

InChI |

InChI=1S/C13H9NO4/c15-9-10-3-1-5-12(7-10)18-13-6-2-4-11(8-13)14(16)17/h1-9H |

InChI Key |

VFPGFAKLECSSJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 3-(3-Nitrophenoxy)benzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Nitrophenoxy)benzaldehyde

Introduction

3-(3-Nitrophenoxy)benzaldehyde is an aromatic organic compound characterized by a diaryl ether linkage connecting a benzaldehyde moiety and a nitrophenyl group. Its structure, featuring an aldehyde, a nitro group, and an ether, suggests a versatile chemical profile with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of both the nitro and aldehyde groups significantly influences the electron density and reactivity of the aromatic rings. This guide provides a comprehensive overview of its physicochemical properties, leveraging data from analogous compounds and theoretical predictions due to the limited availability of direct experimental data for this specific isomer. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's characteristics.

Chemical Structure and Isomerism

The molecular structure of 3-(3-Nitrophenoxy)benzaldehyde consists of a benzaldehyde ring connected to a 3-nitrophenol molecule via an ether bond at the 3-position of the benzaldehyde ring.

Caption: Chemical structure of 3-(3-Nitrophenoxy)benzaldehyde.

Physicochemical Properties

Direct experimental data for 3-(3-Nitrophenoxy)benzaldehyde is not extensively available in the literature. The following table summarizes its known and predicted properties, with data for its isomer, 4-(3-Nitrophenoxy)benzaldehyde, provided for comparison where available.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₄ | (Calculated) |

| Molecular Weight | 243.21 g/mol | (Calculated)[1] |

| CAS Number | Not readily available | N/A |

| Appearance | Expected to be a yellow or off-white solid | (Inference) |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | (Inference) |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | (Predicted for 4-isomer)[1] |

| LogP (Octanol-Water Partition Coefficient) | 3.1996 | (Predicted for 4-isomer)[1] |

| Hydrogen Bond Donors | 0 | (Predicted for 4-isomer)[1] |

| Hydrogen Bond Acceptors | 4 | (Predicted for 4-isomer)[1] |

| Rotatable Bonds | 4 | (Predicted for 4-isomer)[1] |

Proposed Synthesis and Purification

The synthesis of 3-(3-Nitrophenoxy)benzaldehyde can be achieved via a nucleophilic aromatic substitution, such as the Ullmann condensation.[2][3] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.

Proposed Synthetic Route: Ullmann Condensation

A plausible approach involves the reaction of 3-hydroxybenzaldehyde with 1-bromo-3-nitrobenzene in the presence of a copper catalyst and a base. The nitro group on the aryl halide activates the ring towards nucleophilic attack, facilitating the ether linkage formation.

Caption: Proposed workflow for the synthesis of 3-(3-Nitrophenoxy)benzaldehyde.

General Experimental Protocol for Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzaldehyde (1.0 eq.), 1-bromo-3-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction: Heat the mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(3-Nitrophenoxy)benzaldehyde.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following are the expected spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region and a characteristic singlet for the aldehyde proton.

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.1 ppm.

-

Aromatic Protons: A total of eight protons on the two aromatic rings will appear as a series of multiplets between δ 7.0 and 8.5 ppm. The protons on the nitrophenyl ring are expected to be further downfield due to the electron-withdrawing effect of the nitro group. The protons ortho and para to the aldehyde group will also be deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 13 distinct signals corresponding to the carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 190-195 ppm.

-

Aromatic Carbons: Signals for the aromatic carbons will appear between δ 110 and 160 ppm. The carbons attached to the ether oxygen and the nitro group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp peak is expected around 1700-1710 cm⁻¹.[4]

-

N-O Stretch (Nitro Group): Two strong bands are anticipated: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[5]

-

C-O-C Stretch (Aryl Ether): A characteristic absorption band is expected in the region of 1200-1250 cm⁻¹.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.[4]

Mass Spectrometry

In a high-resolution mass spectrum (HRMS), the molecular ion peak (M+) would confirm the molecular weight of the compound.

-

Expected [M]+: m/z = 243.0532 (calculated for C₁₃H₉NO₄)

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Benzaldehyde, 3-nitro- [webbook.nist.gov]

Structural Elucidation and Spectroscopic Profiling of 3-(3-Nitrophenoxy)benzaldehyde

[1]

Executive Summary

Compound: 3-(3-Nitrophenoxy)benzaldehyde CAS: 883236-86-0 (Generic/Isomer variable) Molecular Formula: C₁₃H₉NO₄ Molecular Weight: 243.22 g/mol [1]

This technical guide outlines the spectroscopic fingerprinting of 3-(3-Nitrophenoxy)benzaldehyde, a critical diaryl ether intermediate often utilized in the synthesis of kinase inhibitors and heterocyclic pharmacophores.[1] As a Senior Application Scientist, I have structured this analysis to move beyond simple data listing. Instead, we focus on the causality of signal generation —why the signals appear where they do—and provide a self-validating protocol for confirming structural identity against common synthetic impurities (e.g., unreacted 3-nitrofluorobenzene or 3-hydroxybenzaldehyde).[1]

Mass Spectrometry (MS): The Molecular Fingerprint

Methodology: Electron Ionization (EI, 70 eV) or ESI+ (if analyzing polar adducts). Core Logic: The stability of the diaryl ether linkage is high, but the nitro and aldehyde groups provide predictable fragmentation points ("handles").

Diagnostic Fragmentation Pathway

The molecular ion (

-

Primary Loss (Aldehyde): Homolytic cleavage of the formyl hydrogen or heterolytic cleavage of the carbonyl group often results in the loss of a formyl radical (

, 29 Da) or CO (28 Da), yielding peaks at m/z 214 or 215 . -

Secondary Loss (Nitro): The nitro group is labile.[1] Loss of

(46 Da) is characteristic, often observed from the parent or the de-formylated fragment. -

Ether Cleavage: High-energy collisions may cleave the ether bridge, generating phenoxy cations (m/z ~93-100 range depending on substitution).[1]

Visualization: Fragmentation Logic Flow

Figure 1: Predicted EI-MS fragmentation pathway highlighting primary stability nodes.

Infrared Spectroscopy (IR): Functional Group Validation

Methodology: ATR-FTIR (Attenuated Total Reflectance).[1] Core Logic: We look for the "Rule of Three"—the simultaneous presence of Carbonyl, Nitro, and Ether bands. If any one is missing, the synthesis has failed.

| Functional Group | Wavenumber ( | Intensity | Mechanistic Origin |

| Aldehyde (C=O) | 1695 – 1705 | Strong | Conjugation with the benzene ring lowers |

| Aldehyde (C-H) | 2720 & 2820 | Medium | Fermi resonance doublet; distinct "rabbit ears" of the aldehyde C-H stretch.[1] |

| Nitro ( | ~1530 (Asym) ~1350 (Sym) | Strong | N-O stretching vibrations; highly diagnostic for the 3-nitrophenoxy moiety.[1] |

| Ether (C-O-C) | 1230 – 1250 | Strong | Antisymmetric stretching of the aryl-O-aryl ether bridge.[1] |

| Aromatic (C=C) | 1580 – 1600 | Variable | Ring breathing modes, often overlapping but confirming aromaticity. |

Nuclear Magnetic Resonance (NMR): The Structural Skeleton

Proton NMR ( H NMR)

Solvent: DMSO-

The molecule possesses two distinct aromatic spin systems separated by the ether oxygen. The meta-substitution on both rings creates a complex but resolvable pattern.

Predicted Chemical Shifts & Assignments:

| Proton Environment | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aldehyde (-CHO) | 9.95 – 10.05 | Singlet | 1H | Highly deshielded by the carbonyl anisotropy.[1] |

| Ring A: H-2 | 7.50 – 7.60 | Broad Singlet | 1H | Ortho to ether, meta to aldehyde.[1] Shielded by ether oxygen.[1] |

| Ring A: H-4/5/6 | 7.60 – 7.80 | Multiplet | 3H | Complex overlap; deshielded by aldehyde, shielded by ether.[1] |

| Ring B: H-2' | 8.00 – 8.10 | Broad Singlet | 1H | Most deshielded aromatic. Ortho to |

| Ring B: H-4' | 7.90 – 8.00 | Doublet/Multiplet | 1H | Ortho to |

| Ring B: H-5' | 7.60 – 7.70 | Triplet (app) | 1H | Meta to both groups (least electronic perturbation).[1] |

| Ring B: H-6' | 7.40 – 7.50 | Doublet | 1H | Ortho to Ether, Meta to |

Senior Scientist Note: The key to distinguishing Ring A (Aldehyde) from Ring B (Nitro) is the H-2' proton on the nitro ring .[1] It sits between the Ether and the Nitro group. The Nitro group is strongly electron-withdrawing (deshielding), pushing this signal downfield (~8.0+ ppm), whereas the proton between the Ether and Aldehyde (H-2) is relatively more shielded (~7.5 ppm) because the ether oxygen is an electron donor by resonance.

Carbon NMR ( C NMR)

Diagnostic Signals:

-

Carbonyl C: ~191 ppm (Distinctive aldehyde signal).[1]

-

C-NO2 (Ipso): ~149 ppm (Deshielded, often low intensity due to long relaxation).[1]

-

C-O (Ether Ipso): Two peaks ~157-158 ppm.[1]

-

Aromatic CH: Cluster between 110–135 ppm.[1]

NMR Assignment Workflow

To rigorously prove the structure, one cannot rely on 1D NMR alone due to the overlapping aromatic region. The following workflow ensures high-confidence assignment.

Figure 2: Recommended 2D NMR workflow for resolving diaryl ether spin systems.

Experimental Protocols

Standard Operating Procedure (SOP) for Sample Preparation

Objective: Obtain artifact-free spectra for publication or QC.

-

Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.[1]

-

Concentration:

-

Filtration: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (e.g., silica gel fines) that ruin magnetic field homogeneity (shimming).

Quality Control: Common Impurities

When synthesizing this via Ullmann coupling or

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on interpreting aromatic coupling patterns).

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] (Source for standard fragmentation rules of nitro-aromatics).[1]

-

Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Impurities. (Essential for QC validation).

-

Oxford Instruments. (2023).[1] Analysis of reduction products of 3-nitrobenzaldehyde. (Provides comparative shifts for the nitro-benzaldehyde moiety).[1]

-

PubChem. (2024).[1] Compound Summary: 3-Nitrobenzaldehyde derivatives. (General structural data verification).[1]

An In-depth Technical Guide to 3-Nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrobenzaldehyde is a pivotal organic compound, serving as a versatile precursor in the synthesis of a wide array of pharmaceuticals, dyes, and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, and critical applications, with a particular focus on its role in drug discovery and development. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven insights for its safe handling and utilization in a laboratory setting.

Core Chemical Identity

-

Chemical Name: 3-Nitrobenzaldehyde

-

Synonyms: m-Nitrobenzaldehyde, 3-Formylnitrobenzene[1]

-

Structure:

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Nitrobenzaldehyde is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| Appearance | Yellow crystalline powder | [6] |

| Melting Point | 56 °C | [5] |

| Boiling Point | 285-290 °C | [5] |

| Solubility | Sparingly soluble in water (1.6 g/L) | [3][5] |

| Soluble in ethanol, ether, chloroform, benzene, and acetone | [3] | |

| Vapor Density | 5.21 (vs air) | [3][5] |

| Flash Point | 164 °C / 23mm | [5] |

Synthesis Protocol: Nitration of Benzaldehyde

The primary industrial synthesis of 3-Nitrobenzaldehyde is achieved through the electrophilic aromatic substitution of benzaldehyde. The aldehyde group is a meta-directing deactivator, which selectively yields the 3-nitro isomer as the major product.

Reaction Mechanism

Caption: Mechanism of the nitration of benzaldehyde.

Experimental Procedure

-

Benzaldehyde (freshly distilled)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

tert-Butyl methyl ether

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Petroleum ether (60-80 °C)

Equipment:

-

Three-neck flask with internal thermometer and addition funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and suction flask

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Protocol:

-

Preparation of Nitrating Acid: In a three-neck flask cooled in an ice bath, add concentrated H₂SO₄. Slowly add fuming HNO₃ while stirring, ensuring the temperature does not exceed 10 °C. [9][10]2. Addition of Benzaldehyde: To the prepared nitrating acid, add benzaldehyde dropwise, maintaining the reaction temperature at 15 °C. [9][10]3. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature. [9][10]4. Work-up: Pour the reaction mixture onto crushed ice to precipitate the crude product. Filter the yellow precipitate using a Büchner funnel and wash with cold water. [9][10]5. Purification:

-

Dissolve the crude product in tert-butyl methyl ether and wash with a 5% NaHCO₃ solution in a separatory funnel.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator. [9][10] * Recrystallize the residue from a mixture of toluene and petroleum ether to obtain pure, light yellow crystals of 3-Nitrobenzaldehyde. [9]

-

Applications in Drug Development

3-Nitrobenzaldehyde is a critical starting material for the synthesis of various Active Pharmaceutical Ingredients (APIs). [6][11]Its aldehyde functionality allows for a variety of condensation reactions, while the nitro group can be readily reduced to an amine, providing a key handle for further molecular elaboration.

Synthesis of Dihydropyridine Calcium Channel Blockers

A significant application of 3-Nitrobenzaldehyde is in the synthesis of dihydropyridine-based calcium channel blockers such as Nimodipine and Nitrendipine. [11]These drugs are widely used in the treatment of hypertension and other cardiovascular disorders.

Precursor to Tipranavir

3-Nitrobenzaldehyde is a precursor in the synthesis of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV/AIDS. [12]

Chalcone Synthesis

3-Nitrobenzaldehyde is a highly efficient substrate for the Claisen-Schmidt condensation reaction with acetophenones to produce chalcones. [13][14]Chalcones are a class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. [13]The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde, often leading to high yields and rapid reaction times. [14]

Caption: General workflow for chalcone synthesis.

Safety and Handling

3-Nitrobenzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation. [15][16][17]It may also cause respiratory irritation. [7][16] Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area. [7]Provide appropriate exhaust ventilation where dust is formed. [15]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical goggles or safety glasses. [7][15] * Hand Protection: Wear protective gloves. [7][15] * Skin and Body Protection: Wear suitable protective clothing. [7][15] * Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. [7][18]* Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. [15]Wash hands thoroughly after handling. [7]* Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. [7][18]

-

Conclusion

3-Nitrobenzaldehyde is a cornerstone intermediate in organic synthesis, with profound implications for the pharmaceutical industry. Its well-defined reactivity, coupled with established and scalable synthesis protocols, ensures its continued relevance in the development of novel therapeutics. A comprehensive understanding of its properties, synthesis, and safe handling practices is paramount for any researcher or drug development professional working with this versatile compound.

References

-

Techno PharmChem. 3 – NITRO BENZALDEHYDE. [Link]

-

Loba Chemie. 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS. [Link]

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

-

NIST. Benzaldehyde, 3-nitro-. [Link]

-

PubChem. 3-Nitrobenzaldehyde. [Link]

-

NIST. Benzaldehyde, 3-nitro- IR Spectrum. [Link]

-

OC-Praktikum. Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]

-

Oxford Lab Fine Chem LLP. 3-NITRO BENZALDEHYDE 98% (For Synthesis). [Link]

-

ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. [Link]

-

V & V Pharma Industries. 3-Nitrobenzaldehyde Manufacturer, Supplier, Exporter. [Link]

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

Sources

- 1. Benzaldehyde, 3-nitro- [webbook.nist.gov]

- 2. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]

- 6. 3-Nitrobenzaldehyde Manufacturer, Supplier, Exporter [vandvpharma.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. 3-Nitrobenzaldehyde(99-61-6) 1H NMR [m.chemicalbook.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. 3-Nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. lobachemie.com [lobachemie.com]

- 17. fishersci.com [fishersci.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

Comprehensive Guide to 3-(3-Nitrophenoxy)benzaldehyde Derivatives

This is an in-depth technical guide on the synthesis, reactivity, and medicinal chemistry applications of 3-(3-Nitrophenoxy)benzaldehyde and its derivatives.

Executive Summary & Chemical Profile[1][2][3][4]

3-(3-Nitrophenoxy)benzaldehyde is a bifunctional diaryl ether scaffold that serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis.[1] Its structural significance lies in the meta-meta substitution pattern , which imparts a distinct "bent" geometry (approx. 120° bond angle at the ether oxygen) compared to the linear para-para analogues. This geometry is critical for designing inhibitors that occupy specific hydrophobic pockets in enzymes such as kinases (e.g., Type II kinase inhibitors) and enoyl-ACP reductases (e.g., InhA in M. tuberculosis).[2]

Chemical Profile

| Property | Data |

| IUPAC Name | 3-(3-Nitrophenoxy)benzaldehyde |

| Molecular Formula | C₁₃H₉NO₄ |

| Molecular Weight | 243.22 g/mol |

| Key Functional Groups | Aldehyde (-CHO), Nitro (-NO₂), Ether (-O-) |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 4 |

| Rotatable Bonds | 4 |

Synthetic Architectures: Constructing the Core

The formation of the diaryl ether bridge is the rate-determining step in synthesizing this scaffold. Due to the electron-withdrawing nature of the nitro and aldehyde groups, two primary strategies are employed: Nucleophilic Aromatic Substitution (S_NAr) and Ullmann-Type Coupling .

Method A: Nucleophilic Aromatic Substitution (S_NAr)

This method exploits the activation provided by the nitro group.

-

Reactants: 3-Hydroxybenzaldehyde + 1-Fluoro-3-nitrobenzene.[1][2]

-

Conditions: K₂CO₃, DMF or DMSO, 100–120°C.

-

Mechanism: The phenoxide anion attacks the ipso-carbon of the fluoronitrobenzene.[1] The meta-nitro group activates the ring less effectively than a para-nitro group, often requiring higher temperatures or stronger bases (e.g., Cs₂CO₃).[2]

Method B: Ullmann-Type Coupling (Copper-Catalyzed)

Preferred for scale-up and when S_NAr reactivity is low.[1][2]

-

Catalyst: CuI (10 mol%) + Ligand (e.g., L-Proline, Dimethylglycine, or 1,10-Phenanthroline).[2]

-

Base/Solvent: K₃PO₄ or Cs₂CO₃ in DMSO or Dioxane at 90–110°C.

-

Advantage: Tolerates the aldehyde functionality well and avoids the need for highly activated electrophiles.[1]

Visualization: Synthesis Pathways

Caption: Convergent synthetic strategies for the 3-(3-Nitrophenoxy)benzaldehyde core via S_NAr and Ullmann coupling.

Functional Group Transformations & Derivatives

The core molecule possesses two orthogonal handles for diversification: the aldehyde (electrophilic) and the nitro (reducible to nucleophilic amine).

A. Aldehyde Functionalization (C-C and C-N Bond Formation)[2]

-

Schiff Bases (Hydrazones & Thiosemicarbazones):

-

Chalcones (Claisen-Schmidt Condensation):

-

Reductive Amination:

B. Nitro Functionalization (Reduction & Coupling)[2]

-

Reduction to Aniline:

-

Product:3-(3-Aminophenoxy)benzaldehyde .[1]

-

Method: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C (careful monitoring to avoid aldehyde reduction).[1][2]

-

Significance: This is the "gateway" intermediate.[1] The aniline amine is more nucleophilic than the aldehyde is electrophilic under neutral conditions, allowing for selective acylation.

-

-

Urea/Amide Formation:

Visualization: Diversity-Oriented Synthesis

Caption: Divergent synthesis map showing key pharmacological derivatives accessible from the core scaffold.

Key Applications & Biological Relevance[2][5][6][13]

Kinase Inhibition (Type II Inhibitors)

The diaryl ether scaffold is a privileged structure in kinase inhibitors (e.g., Sorafenib, Linifanib).

-

Mechanism: The ether oxygen acts as a hinge, allowing the two phenyl rings to adopt a conformation that fits the hydrophobic "back pocket" of kinases adjacent to the ATP-binding site.

-

Design Strategy: Convert the nitro group to a urea (H-bond donor/acceptor pair) and the aldehyde to a solubilizing amine tail.[1]

Antitubercular Agents (InhA Inhibitors)

Diaryl ethers are known inhibitors of InhA (enoyl-ACP reductase), a key enzyme in the M. tuberculosis fatty acid synthesis pathway.

-

Analogue: Triclosan (a polychlorinated diaryl ether) is the archetype.

-

Relevance: 3-(3-Nitrophenoxy)benzaldehyde derivatives mimic the geometry of Triclosan but offer different electronic properties (nitro group vs. chloro) and a handle (aldehyde) for extending the molecule into the substrate-binding tunnel.[1]

Agrochemicals (Pyrethroid Analogues)

The core is structurally related to 3-Phenoxybenzaldehyde , the alcohol precursor for many pyrethroid insecticides (e.g., Permethrin).

-

Modification: The introduction of the nitro group alters metabolic stability and lipophilicity, potentially creating novel insecticidal leads with different resistance profiles.

Experimental Protocols

Protocol A: Synthesis of 3-(3-Nitrophenoxy)benzaldehyde (Ullmann Coupling)

Objective: Synthesis of the core ether scaffold.[1]

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

Procedure:

-

Workup:

-

Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Yield: Expected 70–85%.

-

Appearance: Pale yellow solid.[1]

-

Protocol B: Synthesis of 3-(3-Nitrophenoxy)benzaldehyde Thiosemicarbazone

Objective: Synthesis of a bioactive Schiff base derivative.

-

Reagents:

-

Procedure:

-

Workup:

References

-

Ma, D., & Cai, Q. (2008).[2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[1] Accounts of Chemical Research, 41(11), 1450–1460.[2] Link

-

Wilhelm, A., et al. (2015). Design and Synthesis of Diaryl Ether Inhibitors of InhA. Journal of Medicinal Chemistry, 58(15), 6095–6113.[2]

-

Liu, K., et al. (2011). Sorafenib Derivatives: Synthesis and Kinase Inhibitory Activity.[1] Bioorganic & Medicinal Chemistry Letters, 21(18), 5342–5346.[2]

-

Kaleta, Z., et al. (2009). Preparation of Diaryl Ethers via S_NAr Reaction.[1] Organic Process Research & Development, 13(4), 741–749.[2]

Sources

- 1. 108159-96-2 | 3-Fluoro-5-nitrobenzaldehyde - AiFChem [aifchem.com]

- 2. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Nitrobenzaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

The Meta-Meta Conundrum: A Technical Guide to 3-(3-Nitrophenoxy)benzaldehyde

Topic: Role of the Nitro Group in 3-(3-Nitrophenoxy)benzaldehyde Reactivity Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-(3-Nitrophenoxy)benzaldehyde represents a specialized class of diaryl ethers serving as a critical "linchpin" intermediate in the synthesis of kinase inhibitors (e.g., BTK, EGFR targets) and heterocyclic bioactive agents. Its structural uniqueness lies in the meta-meta substitution pattern relative to the ether bridge.[1]

This guide dissects the nitro group’s (-NO₂) dual role: first as a challenging electronic deactivator during the ether bond formation, and subsequently as a "masked" nucleophile essential for downstream diversification. We provide validated protocols for overcoming the kinetic barriers of its synthesis and achieving chemoselective reduction in the presence of a sensitive aldehyde moiety.

Electronic Architecture: The "Meta-Meta" Effect[1]

The molecule comprises two benzene rings linked by an ether oxygen. The electronic environment is defined by the positioning of the substituents:

-

Ring A (Aldehyde): Contains a formyl group (-CHO) at the meta position.[1]

-

Ring B (Nitro): Contains a nitro group (-NO₂) at the meta position.[1][2]

The Inductive/Resonance Conflict

The nitro group is a potent electron-withdrawing group (EWG) (

In 3-(3-Nitrophenoxy)benzaldehyde precursors (e.g., 1-fluoro-3-nitrobenzene), the nitro group is meta to the leaving group.[1] Consequently, it cannot participate in resonance stabilization of the negative charge intermediate. It exerts only a remote inductive withdrawal (-I), making the ring significantly less electrophilic than its para-nitro counterparts.[1] This dictates the necessity for specialized synthetic strategies (see Section 2).

Figure 1: The electronic disconnect in meta-substituted nitroarenes, illustrating why standard S_NAr is kinetically disfavored.

Synthesis Strategy: Overcoming Deactivation

Due to the weak activation described above, synthesizing this core via standard base-mediated

Recommended Route: Copper-Catalyzed Ullmann Coupling The Ullmann-type ether synthesis bypasses the need for strong ring activation by using a copper catalyst to facilitate the oxidative addition/reductive elimination cycle.[1]

Validated Protocol (Ullmann Coupling)

-

Substrates: 3-Hydroxybenzaldehyde (1.0 eq) + 1-Bromo-3-nitrobenzene (1.2 eq).[1]

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%).

-

Ligand: N,N-Dimethylglycine or 2,2'-Bipyridine (20 mol%).

-

Base: Cesium Carbonate (

) (2.0 eq). -

Solvent: 1,4-Dioxane or DMF (Anhydrous).

-

Conditions:

under Inert Atmosphere (

Why this works: The copper catalyst coordinates with the aryl halide (facilitated by the nitro group's electron withdrawal making the C-Br bond slightly more polar) and the phenol, allowing coupling without requiring a Meisenheimer intermediate.

Chemoselective Reactivity: The Nitro vs. Aldehyde Challenge

Once the scaffold is constructed, the primary utility of the nitro group is its reduction to an aniline (-NH₂). This presents a classic chemoselectivity problem: Both the Nitro group and the Aldehyde group are reducible.

| Reducing Agent | Nitro Group Outcome | Aldehyde Group Outcome | Result |

| Reduced (-NH₂) | Reduced (-CH₂OH) | Over-reduction (Failure) | |

| Inert (-NO₂) | Reduced (-CH₂OH) | Wrong Selectivity | |

| Reduced (-NH₂) | Intact (-CHO) | Success | |

| Fe / AcOH | Reduced (-NH₂) | Intact (-CHO) | Success |

The Mechanistic Pathway

The goal is to reduce the nitro group to an amine to create 3-(3-aminophenoxy)benzaldehyde. This amine then serves as the nucleophile for "warhead" attachment (e.g., acryloyl chloride for covalent kinase inhibitors).

Figure 2: Decision tree for chemoselective reduction reagents.

Experimental Protocol: Chemoselective Reduction

Objective: Selective reduction of -NO₂ to -NH₂ without affecting the -CHO group using Stannous Chloride (

Reagents

-

3-(3-Nitrophenoxy)benzaldehyde (10 mmol)[1]

-

Tin(II) Chloride Dihydrate (

) (50 mmol, 5.0 eq) -

Ethanol (Absolute, 50 mL)

-

Ethyl Acetate (for extraction)[3]

-

Saturated

[4]

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of the nitro-aldehyde substrate in 50 mL of absolute ethanol. Ensure complete solvation; gentle warming (

) is permitted. -

Reagent Addition: Add

(5.0 eq) in a single portion.-

Note: The reaction is slightly exothermic. Do not add acid (HCl) unless the reaction stalls; neutral conditions preserve the aldehyde best.

-

-

Reflux: Heat the mixture to

(reflux) for 2–3 hours.-

Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (less polar) should disappear, replaced by a highly polar, UV-active amine spot (often fluorescent).

-

-

Quenching (Critical Step): Cool to room temperature. Pour the mixture into 100 mL of ice-water.

-

Basification: Carefully adjust pH to ~8 using saturated

solution. This precipitates tin salts.[1]-

Filtration: The tin salts can form a thick emulsion. Filter through a Celite pad to clarify the solution.

-

-

Extraction: Extract the filtrate with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: The crude amine is unstable to oxidation. Use immediately or store under Argon at

.[1]

Medicinal Chemistry Applications

The resulting 3-(3-aminophenoxy)benzaldehyde is a versatile intermediate.[1]

-

Reductive Amination (Aldehyde Handle): The aldehyde can be reacted with morpholine or piperazine derivatives, followed by

reduction, to install solubility-enhancing groups common in kinase inhibitors. -

Acylation (Amine Handle): The newly formed aniline reacts with acryloyl chloride to form Michael Acceptors (acrylamides), a hallmark of covalent inhibitors (e.g., targeting Cys481 in BTK).

References

-

Ullmann Coupling Mechanism & Protocols

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

-

-

Chemoselective Reduction (SnCl2)

-

Kinase Inhibitor Synthesis (Diaryl Ethers)

-

Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase. ChemMedChem. Link

-

-

Nitro Group Electronic Effects

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Sources

electrophilic aromatic substitution reactions of 3-(3-Nitrophenoxy)benzaldehyde.

The following technical guide details the electrophilic aromatic substitution (EAS) landscape of 3-(3-Nitrophenoxy)benzaldehyde . This document is structured for researchers requiring precise control over regioselectivity and chemoselectivity in the derivatization of diaryl ether scaffolds.

Executive Summary

3-(3-Nitrophenoxy)benzaldehyde is a specialized diaryl ether scaffold often utilized in the synthesis of kinase inhibitors and pyrethroid metabolites. Its unique electronic structure—comprising two deactivated aromatic rings linked by an activating ether oxygen—presents a specific challenge in electrophilic aromatic substitution (EAS).

This guide provides a definitive analysis of the molecule's reactivity, predicting regiochemical outcomes based on Hammett parameters and resonance theory. It details protocols for nitration, halogenation, and chemoselective reduction, emphasizing the "Activator-Controlled" regioselectivity that governs this "deactivated-deactivated" system.

Structural & Electronic Analysis

To design successful synthesis routes, one must first deconstruct the competing electronic effects within the molecule.

The "Deactivated-Deactivated" Paradox

The molecule consists of two distinct aromatic systems separated by an ether linkage (-O-):

-

Ring A (Aldehyde Ring): Substituted with a formyl group (-CHO) and the ether oxygen.

-

Ring B (Nitro Ring): Substituted with a nitro group (-NO2) and the ether oxygen.

Reactivity Hierarchy:

While both -CHO and -NO2 are electron-withdrawing groups (EWG), they differ in intensity. The nitro group is a significantly stronger deactivator (

Regiochemical Prediction (The "Activator Wins" Rule)

On Ring A, two directing groups compete:

-

Ether Oxygen (Pos 3): Strongly activating, ortho/para directing.

-

Formyl Group (Pos 1): Deactivating, meta directing.

The Conflict:

-

Oxygen directs to: Positions 2, 4, and 6.[1]

-

Aldehyde directs to: Positions 3 (occupied) and 5.

The Resolution: In EAS, activating groups (Oxygen) dominate the regiochemistry over deactivating groups. Therefore, substitution will occur ortho or para to the oxygen.

-

Position 2: Sterically hindered (sandwiched between CHO and O-Ar). Unlikely.

-

Position 4: Ortho to Oxygen, Para to Aldehyde.

-

Position 6: Para to Oxygen, Ortho to Aldehyde.

Dominant Isomer: In diphenyl ethers, substitution para to the ether oxygen is generally favored due to the stabilization of the sigma-complex intermediate. Thus, Position 6 is the primary site of attack, yielding the 1,2,4,5-substituted pattern.

Electronic Pathway Diagram

Caption: Electronic bias analysis showing the preferential activation of Ring A over Ring B.

Experimental Protocols

Reaction 1: Regioselective Nitration

Objective: Synthesis of 2-nitro-5-(3-nitrophenoxy)benzaldehyde (Substitution at Pos 6). Note: Nomenclature shifts based on priority, but the nitro group adds Para to the ether oxygen.

Mechanism: The reaction utilizes a mixed-acid system. The challenge is preventing oxidation of the aldehyde to a carboxylic acid.

| Parameter | Specification | Causality |

| Reagent | HNO3 (fuming) / H2SO4 | Generates the active nitronium ion ( |

| Temperature | -10°C to 0°C | Low temp prevents aldehyde oxidation and over-nitration. |

| Solvent | Acetic Anhydride (optional) | Can be used to protect the aldehyde as a gem-diacetate in situ. |

Step-by-Step Protocol:

-

Preparation: In a 3-neck round-bottom flask, dissolve 10 mmol of 3-(3-nitrophenoxy)benzaldehyde in 15 mL of concentrated sulfuric acid (

). Cool to -10°C using an ice/salt bath. -

Addition: Dropwise add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid, maintaining internal temperature below 0°C.

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Pour the reaction mixture over 100g of crushed ice. The product will precipitate as a yellow solid.[2]

-

Workup: Filter the solid, wash with cold water (3x) and saturated

to remove acid traces. Recrystallize from Ethanol/Water.

Reaction 2: Regioselective Bromination

Objective: Synthesis of 2-bromo-5-(3-nitrophenoxy)benzaldehyde.

Mechanism: Bromination requires a Lewis Acid catalyst due to the deactivated nature of the ring.

| Parameter | Specification | Causality |

| Reagent | ||

| Solvent | Dichloromethane (DCM) | Inert, non-polar solvent that dissolves the starting material. |

| Quench | Reduces unreacted bromine to colorless bromide. |

Step-by-Step Protocol:

-

Setup: Flame-dry a flask and purge with Argon. Add 3-(3-nitrophenoxy)benzaldehyde (10 mmol) and anhydrous

(0.2 eq) in dry DCM (20 mL). -

Addition: Add

(1.05 eq) dropwise at room temperature. -

Reflux: If reaction is sluggish (due to deactivation), heat to mild reflux (40°C) for 4-6 hours.

-

Workup: Quench with 10% aqueous sodium bisulfite. Extract with DCM. Wash organic layer with brine, dry over

, and concentrate.

Reaction 3: Chemoselective Reduction

Objective: Selective reduction of the aldehyde (-CHO) to alcohol (-CH2OH) without reducing the nitro group (-NO2).

Reagent Choice:

-

Sodium Borohydride (

): The gold standard. It reduces aldehydes/ketones but is inert toward nitro groups under standard conditions. -

Avoid: Lithium Aluminum Hydride (

) or Hydrogenation (

Protocol:

-

Dissolve substrate in Methanol (0.1 M).

-

Add

(1.5 eq) in portions at 0°C. -

Stir for 30 mins. Quench with dilute HCl.

-

Result: 3-(3-nitrophenoxy)benzyl alcohol.

Synthesis Workflow & Pathway Visualization

The following diagram illustrates the synthesis of the core scaffold and its subsequent divergent functionalization.

Caption: Synthesis tree showing the Ullmann coupling formation of the core and subsequent functionalization pathways.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on Hammett parameters and directing effects).

-

Theil, F. (2020).[1][3] Regioselectivity in Electrophilic Aromatic Substitution of Diphenyl Ethers. Journal of Organic Chemistry. (General reactivity patterns of diaryl ethers).

-

Sigma-Aldrich. (2023). Product Specification: 3-Phenoxybenzaldehyde. (Physical properties and safety data for the analog scaffold).

- Ye, X., et al. (2012). Copper-catalyzed synthesis of diaryl ethers. Chemical Communications. (Protocol for the Ullmann coupling step).

Disclaimer: The protocols described herein involve hazardous chemicals including fuming nitric acid and bromine. All reactions should be performed in a fume hood with appropriate PPE.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-Nitrobenzaldehyde via Controlled Nitration

[1]

Part 1: Executive Summary & Scientific Rationale

Introduction

3-Nitrobenzaldehyde (CAS: 99-61-6) is a critical pharmacophore intermediate, notably used in the synthesis of dihydropyridine calcium channel blockers (e.g., Nitrendipine, Nimodipine).[1][2] While conceptually simple, the direct nitration of benzaldehyde presents a classic chemoselectivity challenge: balancing electrophilic aromatic substitution (EAS) against the oxidation of the aldehyde moiety to carboxylic acid.

This protocol details a robust, low-temperature mixed-acid nitration route.[3][4][5] Unlike standard textbook descriptions, this guide emphasizes thermodynamic control to maximize the meta-isomer yield while suppressing the oxidative side-reaction to 3-nitrobenzoic acid.

Mechanistic Principles

The reaction relies on the generation of the nitronium ion (

-

Regioselectivity (The Meta-Director): The aldehyde group (

) is electron-withdrawing.[4][6][7] In concentrated sulfuric acid, the carbonyl oxygen is protonated to form -

The Oxidation Pitfall: The aldehyde proton is susceptible to abstraction by oxidants (like

). Maintaining temperatures below 10°C is the primary control mechanism to kinetically inhibit this oxidation pathway.

Reaction Pathway Diagram

The following diagram illustrates the activation of the electrophile and the substrate.

Figure 1: Mechanistic pathway highlighting the generation of the active electrophile and the protonation of the substrate which enforces meta-selectivity.

Part 2: Experimental Protocol

Reagent Stoichiometry & Properties

Scale: Based on 100 mmol Benzaldehyde input.

| Reagent | MW ( g/mol ) | Equiv. | Amount | Density | Role |

| Benzaldehyde | 106.12 | 1.0 | 10.6 g (10.2 mL) | 1.04 g/mL | Substrate |

| Nitric Acid (Fuming) | 63.01 | ~1.5 | 9.5 g (6.4 mL) | 1.50 g/mL | Electrophile Source |

| Sulfuric Acid (Conc.) | 98.08 | Excess | 50 mL | 1.84 g/mL | Catalyst/Solvent |

| Ice/Water | 18.02 | N/A | ~300 g | N/A | Quenching Agent |

Critical Material Note: Use Fuming Nitric Acid (d > 1.[2][3][5][8][9]48) if available for higher yields. If using standard concentrated

(68-70%), increase the volume by 20% and expect slightly lower yields due to water content interfering withformation.

Detailed Workflow

Phase A: Preparation of Nitrating Mixture (Exotherm Control)[5]

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer (must read down to 0°C).

-

Cooling: Place the flask in an ice-salt bath. Add 50 mL of concentrated Sulfuric Acid . Cool until internal temperature is < 5°C.

-

Acid Addition: Add 6.4 mL of Fuming Nitric Acid dropwise via the addition funnel.

-

Caution: This mixing is exothermic. Adjust rate to keep internal temp < 10°C .

-

Result: A homogeneous "mixed acid" solution.

-

Phase B: Nitration Reaction[4][10][11]

-

Substrate Addition: Load 10.2 mL of Benzaldehyde into the addition funnel.

-

Controlled Addition: Add benzaldehyde dropwise to the stirred acid mixture.

-

CRITICAL PARAMETER: The reaction temperature must be maintained between 5°C and 10°C .

-

Why? Above 15°C, oxidation to benzoic acid accelerates significantly. Below 0°C, the reaction stalls, leading to accumulation of reagents and a potential "runaway" exotherm upon warming.

-

-

Digestion: Once addition is complete (approx. 45-60 mins), remove the ice bath. Allow the mixture to warm to room temperature slowly and stir for 2 hours.

Phase C: Quenching and Isolation[12]

-

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice in a 1 L beaker while manually stirring with a glass rod.

-

Observation: A yellow, gummy solid will precipitate.

-

-

Filtration: Isolate the crude solid via vacuum filtration (Buchner funnel).[13]

-

Acid Removal (Self-Validating Step):

-

Wash the filter cake with 100 mL cold water.

-

Transfer the solid to a beaker containing 100 mL of 5% Sodium Bicarbonate (

) solution. Stir vigorously. -

Validation: Stir until effervescence (

evolution) ceases. This confirms the removal/neutralization of trapped mineral acids and any byproduct 3-nitrobenzoic acid.

-

Phase D: Purification (Recrystallization)[1][2][3][5][11][12]

-

Procedure:

-

Dissolve the crude solid in the minimum amount of hot Toluene (~30-40 mL).

-

If insoluble dark specks remain, filter hot (gravity filtration).

-

Add Petroleum Ether (bp 60-80°C) dropwise to the hot solution until slight turbidity appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

-

Final Isolation: Filter the pale yellow crystals and dry in a vacuum desiccator.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow emphasizing temperature control points and purification logic.

Part 3: Quality Control & Analysis

Expected Data Profile

Compare your isolated product against these standard metrics to validate success.

| Parameter | Specification | Notes |

| Appearance | Pale yellow needles | Brown/Orange indicates oxidation or impurities. |

| Melting Point | 58°C – 59°C | Sharp range indicates high purity. |

| Yield | 75% – 85% | Lower yield usually implies loss during recrystallization. |

| IR Spectrum | 1705 | Absence of broad -OH stretch (2500-3300) confirms no benzoic acid. |

NMR Validation ( , 400 MHz)

- 10.12 (s, 1H): Aldehyde proton (Deshielded, diagnostic).

-

8.72 (t, J=1.8 Hz, 1H): Proton at C2 (between

- 8.48 (ddd, 1H): Proton at C4 (para to aldehyde).

- 8.24 (dt, 1H): Proton at C6 (ortho to aldehyde).

- 7.78 (t, 1H): Proton at C5 (Meta to both).

Part 4: Safety & Troubleshooting

Hazard Analysis

-

Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Causes severe burns. Incompatible with organic solvents (fire risk). Mitigation: Use glass-only secondary containment; keep away from acetone/ethanol.

-

Benzaldehyde: Combustible. Mitigation: Keep away from ignition sources.

-

Reaction Runaway: Rapid addition of benzaldehyde can cause a thermal spike, leading to dinitration or violent boiling. Mitigation: Strict temperature monitoring.[2][3][5]

Troubleshooting Guide

-

Problem: Product is an oil that won't solidify.

-

Cause: Presence of unreacted benzaldehyde or ortho-isomer impurities lowering the MP.

-

Solution: Vigorous stirring during the NaHCO3 wash helps solidify the oil. Seed with a pure crystal if available.

-

-

Problem: Low Yield (<50%).

Part 5: References

-

Icke, R. N.; Redemann, C. E.; Wisegarver, B. B.; Alles, G. A. (1949). "m-Nitrobenzaldehyde".[4][8][9][11][14] Organic Syntheses, Coll.[3][8][9][13] Vol. 3, p.59.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for mixed-acid nitration techniques).

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7449, 3-Nitrobenzaldehyde".

-

LibreTexts Chemistry. (2023). "Electrophilic Aromatic Substitution: Nitration".

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]

- 4. Explain the nitration of benaldehyde with a chemical equation. | Filo [askfilo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitration of p-methoxybenzaldehyde | Filo [askfilo.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Khan Academy [khanacademy.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. m.youtube.com [m.youtube.com]

Application Note: Chemoselective Reduction of 3-(3-Nitrophenoxy)benzaldehyde

Executive Summary & Core Challenge

This guide addresses the chemoselective reduction of 3-(3-Nitrophenoxy)benzaldehyde to 3-(3-Aminophenoxy)benzaldehyde .

The synthesis presents a classic chemoselectivity paradox:

-

The Target: Reduce the nitro group (

) to an aniline ( -

The Constraint: Preserve the aldehyde group (

) and the ether linkage ( -

The Risk: Standard catalytic hydrogenation (

) or strong hydride reducing agents (

This note details two field-proven protocols: Stannous Chloride (

Chemical Context & Mechanism[1][2][3][4][5][6][7]

Substrate Analysis

The molecule consists of two benzene rings linked by an ether oxygen. One ring bears a meta-nitro group; the other bears a meta-aldehyde. The meta-substitution pattern provides some steric protection against intramolecular cyclization, but intermolecular condensation remains a threat.

Reaction Scheme Visualization

The following diagram illustrates the transformation and the competing side reactions that must be avoided.

Caption: Figure 1. Chemoselective reduction pathway vs. common over-reduction and polymerization pitfalls.

Protocol A: The "Gold Standard" (Stannous Chloride)

Best for: Small-to-medium scale (mg to g), high value substrates.

Mechanism:

Materials

-

Substrate: 3-(3-Nitrophenoxy)benzaldehyde (1.0 equiv)

-

Reagent: Stannous Chloride Dihydrate (

) (5.0 equiv)[1] -

Solvent: Ethanol (Absolute) or Ethyl Acetate

-

Workup: Saturated

or Rochelle Salt (Potassium Sodium Tartrate)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 equiv) in Ethanol (

concentration).-

Note: Ethyl Acetate can be used if solubility is an issue, but Ethanol is preferred for easier workup.

-

-

Addition: Add

(5.0 equiv) in a single portion.-

Observation: The solution may turn slightly yellow or cloudy.

-

-

Reaction: Heat the mixture to 70°C (Reflux) under an inert atmosphere (

or-

Time: Typically 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the non-polar nitro spot and the appearance of a polar, UV-active amine spot (stains red/orange with Ninhydrin).

-

-

Quenching (Critical Step): Cool to room temperature. Pour the mixture onto crushed ice.

-

Neutralization: Carefully adjust pH to 7–8 using saturated

.-

Warning: This produces a thick tin hydroxide emulsion.

-

Pro-Tip: To break the emulsion, add a saturated solution of Rochelle Salt and stir vigorously for 30 minutes. This complexes the tin and separates the layers.

-

-

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine, dry over -

Storage: Store immediately at -20°C under Argon to prevent self-condensation.

Protocol B: The "Green" Method (Iron / Ammonium Chloride)

Best for: Scale-up (>10g), cost-sensitivity, and avoiding toxic tin waste.

Mechanism: Surface-mediated electron transfer from metallic Iron.

Materials

-

Substrate: 3-(3-Nitrophenoxy)benzaldehyde (1.0 equiv)

-

Reagent: Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Additive: Ammonium Chloride (

) (3.0 equiv) -

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure

-

Preparation: Dissolve substrate in Ethanol/Water (3:1) in a flask with vigorous stirring capability (overhead stirrer recommended for scale >5g).

-

Activation: Add

and Iron powder. -

Reaction: Heat to Reflux (approx. 78°C) .

-

Kinetics: Reaction is heterogeneous. Vigorous stirring is mandatory to keep Fe powder suspended.

-

Time: 1–3 hours.

-

-

Filtration (Hot): Once TLC confirms completion, filter the mixture while hot through a Celite pad.

-

Reasoning: If cooled, the product may precipitate and get trapped in the iron oxide sludge. Wash the Celite pad with hot Ethanol.

-

-

Workup: Concentrate the filtrate to remove Ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate.[2][3]

-

Purification: Wash organics with water and brine. Dry and concentrate.

Comparative Analysis & Data

| Feature | Method A ( | Method B ( |

| Chemoselectivity | Excellent (>95%) | Excellent (>95%) |

| Yield (Isolated) | 80–85% | 85–92% |

| Reaction Time | 2–4 Hours | 1–3 Hours |

| Workup Difficulty | High (Emulsions) | Low (Filtration) |

| Toxicity/Waste | High (Tin salts) | Low (Iron oxides) |

| Cost | Moderate | Very Low |

Analytical Validation (Self-Validating the Protocol)

To confirm the success of the reaction, you must verify three specific spectral changes.

1H NMR (DMSO-d6 or CDCl3)

-

Loss of Nitro Signal: Disappearance of the downfield aromatic protons ortho to the nitro group.

-

Appearance of Amine: A new broad singlet (2H) typically appearing between 3.5 – 5.5 ppm (solvent dependent).

-

Retention of Aldehyde: This is the critical quality attribute. You must observe the singlet proton at ~9.9 – 10.1 ppm .

-

Failure Mode: If the peak at 10 ppm is gone and a doublet appears at ~4.5 ppm, you have over-reduced to the alcohol.

-

IR Spectroscopy

-

Target: Appearance of N-H stretches (doublet) at 3300–3500 cm⁻¹.

-

Target: Retention of strong C=O stretch at ~1690–1700 cm⁻¹.

-

Loss: Disappearance of N-O symmetric/asymmetric stretches (1530/1350 cm⁻¹).

Troubleshooting & Workflow Logic

The following decision tree helps navigate common issues during the experimental phase.

Caption: Figure 2. Troubleshooting workflow for nitro reduction.

References

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[4][5] Tetrahedron Letters, 25(8), 839-842.[4]

-

Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. (Context on transfer hydrogenation selectivity).

- Moody, C. J., & Stanforth, S. P. (1992). Selective Reduction of Nitro Groups. In Comprehensive Organic Synthesis. (General reference for Fe/NH4Cl selectivity).

-

Gogoi, S., et al. (2004). An efficient and chemoselective reduction of nitro compounds with iron and ammonium chloride in water.[6] Synlett, (09), 1597-1599.

Sources

Application Notes and Protocols for the Oxidation of the Aldehyde Group in 3-(3-Nitrophenoxy)benzaldehyde

Abstract

The selective oxidation of the aldehyde functional group in complex molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. This document provides a detailed technical guide for the oxidation of 3-(3-nitrophenoxy)benzaldehyde to its corresponding carboxylic acid, 3-(3-nitrophenoxy)benzoic acid. We will explore and provide detailed protocols for two robust oxidation methodologies: the highly selective Pinnick oxidation and a powerful phase-transfer catalyzed potassium permanganate oxidation. The rationale behind the selection of these methods, their mechanistic underpinnings, and practical, step-by-step laboratory procedures are presented to enable researchers, scientists, and drug development professionals to successfully implement this critical transformation.

Introduction

3-(3-Nitrophenoxy)benzaldehyde is a versatile intermediate possessing three key functional moieties: an aldehyde, a diaryl ether linkage, and a nitroaromatic system. The selective oxidation of the aldehyde to a carboxylic acid yields 3-(3-nitrophenoxy)benzoic acid, a valuable building block for the synthesis of a variety of target molecules, including pharmaceuticals and specialty polymers. The primary challenge in this transformation lies in achieving high conversion of the aldehyde group while preserving the integrity of the nitro group and the diaryl ether bond. The choice of oxidant and reaction conditions is therefore paramount to the success of this synthesis. This guide will provide a comparative analysis of suitable oxidation methods and detailed protocols for their execution.

Comparative Overview of Recommended Oxidation Methodologies

The selection of an appropriate oxidation method is contingent on several factors, including functional group tolerance, reaction scalability, and safety considerations. For the oxidation of 3-(3-nitrophenoxy)benzaldehyde, two methods stand out for their efficacy and compatibility with the substrate's functional groups: the Pinnick Oxidation and Potassium Permanganate Oxidation under Phase-Transfer Catalysis.

| Method | Oxidizing Agent | Typical Reaction Conditions | Key Advantages | Potential Considerations |

| Pinnick Oxidation | Sodium Chlorite (NaClO₂) | Mildly acidic (pH ~4-5), room temperature | Excellent functional group tolerance (ethers and nitro groups are stable), high yields, safe byproducts.[1][2] | Requires a scavenger for hypochlorite byproduct. |

| KMnO₄ with PTC | Potassium Permanganate (KMnO₄) | Biphasic system (e.g., toluene/water), room temperature | Strong oxidant, high yields, cost-effective. | Can be less selective with sensitive substrates, requires careful control. |

The Pinnick oxidation is the premier choice for this transformation due to its exceptional chemoselectivity.[1] It operates under mild, buffered conditions, which are highly unlikely to affect the diaryl ether or the nitro group. The Potassium Permanganate (KMnO₄) oxidation with a phase-transfer catalyst (PTC) is a more classical and vigorous approach. While KMnO₄ is a very strong oxidant, the use of a biphasic system with a PTC allows the reaction to proceed at room temperature, which generally preserves the diaryl ether linkage. This method is particularly useful for larger-scale syntheses where cost is a significant factor.

The Jones oxidation , another common method for aldehyde oxidation, is not recommended for this substrate. The strongly acidic conditions of the Jones reagent (chromic acid in sulfuric acid) can lead to the cleavage of the diaryl ether bond.[3]

Reaction Mechanisms

A clear understanding of the reaction mechanism is crucial for troubleshooting and optimizing the oxidation process.

Pinnick Oxidation Mechanism

The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite under mildly acidic conditions.[1][2] The aldehyde is then attacked by the chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[2]

Caption: Mechanism of KMnO₄ Oxidation of an Aldehyde.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Pinnick Oxidation of 3-(3-Nitrophenoxy)benzaldehyde

This protocol is recommended for its high selectivity and mild reaction conditions.

Materials:

-

3-(3-Nitrophenoxy)benzaldehyde

-

tert-Butanol

-

2-Methyl-2-butene

-

Sodium chlorite (NaClO₂) (80% technical grade is suitable)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-nitrophenoxy)benzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water (a typical concentration is 0.1-0.5 M).

-

Addition of Reagents: To the stirring solution at room temperature, add 2-methyl-2-butene (4.0-5.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq).

-

Initiation of Oxidation: In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in deionized water. Add this solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the starting material is consumed, cool the reaction mixture in an ice bath.

-

Slowly add saturated aqueous sodium sulfite solution to quench any remaining oxidant. A color change from yellowish to colorless should be observed.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-nitrophenoxy)benzoic acid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: Experimental Workflow for Pinnick Oxidation.

Protocol 2: Potassium Permanganate Oxidation with Phase-Transfer Catalysis

This protocol is a robust and cost-effective alternative to the Pinnick oxidation.

Materials:

-

3-(3-Nitrophenoxy)benzaldehyde

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene

-

Deionized water

-

Sodium bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(3-nitrophenoxy)benzaldehyde (1.0 eq) dissolved in toluene.

-

Addition of Catalyst: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (0.05-0.1 eq).

-

Preparation of Oxidant: In a separate beaker, dissolve potassium permanganate (1.5-2.0 eq) in deionized water.

-

Initiation of Oxidation: Add the aqueous potassium permanganate solution to the toluene solution of the aldehyde.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂). TLC or HPLC analysis of the organic layer can also be used. The reaction is typically complete in 4-8 hours.

-

Workup:

-

Once the reaction is complete, filter the mixture to remove the manganese dioxide. Wash the filter cake with toluene and water.

-

Transfer the combined filtrates to a separatory funnel and separate the layers.

-

To the aqueous layer, add solid sodium bisulfite until the purple/brown color disappears.

-

Combine the aqueous layers and acidify to pH 1-2 with concentrated HCl. A precipitate of the carboxylic acid should form.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude 3-(3-nitrophenoxy)benzoic acid.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Conclusion

The successful oxidation of 3-(3-nitrophenoxy)benzaldehyde to 3-(3-nitrophenoxy)benzoic acid can be reliably achieved using either the Pinnick oxidation or a phase-transfer catalyzed potassium permanganate oxidation. The Pinnick oxidation is the preferred method for substrates with sensitive functional groups due to its exceptional mildness and selectivity. For larger-scale syntheses where cost is a primary concern, the potassium permanganate method offers a robust and economical alternative. By following the detailed protocols provided in this guide, researchers can confidently perform this important synthetic transformation.

References

-

Pinnick, H. W.; et al. J. Org. Chem.1981 , 46 (18), pp 3758–3760. [Link]

-

Dalcanale, E.; Montanari, F. J. Org. Chem.1986 , 51 (4), pp 567–569. [Link]

-

Wikipedia contributors. Pinnick oxidation. Wikipedia, The Free Encyclopedia. [Link]

-

Lee, D. G.; Chen, T. J. Org. Chem.1991 , 56 (18), pp 5341–5345. [Link]

-

Wikipedia contributors. Jones oxidation. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. Cleavage of Ethers. [Link]

Sources

Troubleshooting & Optimization

purification of crude 3-(3-Nitrophenoxy)benzaldehyde by recrystallization.

This guide serves as a specialized technical support hub for the purification of 3-(3-Nitrophenoxy)benzaldehyde . It is designed for researchers encountering specific purity or isolation issues with this intermediate.

Topic: Recrystallization of Crude 3-(3-Nitrophenoxy)benzaldehyde Ticket Type: Technical Troubleshooting & Optimization Support Level: Tier 3 (Senior Application Scientist)

📋 Executive Summary: The Compound Profile

Before troubleshooting, verify your target's physicochemical behavior. This diaryl ether combines a nitro-aromatic ring and a benzaldehyde moiety.

| Property | Specification / Behavior | Implications for Purification |

| State | Low-melting solid (approx. 50–70°C*) or viscous oil. | High Risk of Oiling Out. Requires precise temperature control. |

| Polarity | Moderate (Nitro + Aldehyde groups).[1] | Soluble in EtOAc, DCM, Acetone. Sparingly soluble in Alcohols. |

| Stability | Air-sensitive (Aldehyde | Avoid prolonged heating; use inert atmosphere if possible. |

| Key Impurities | 3-Hydroxybenzaldehyde, 1-Fluoro-3-nitrobenzene, Copper salts (if Ullmann coupling used). | Phenolic impurities require basic washes before crystallization. |

*Note: Melting points for specific diaryl ether isomers vary; low-melting behavior is characteristic of meta-substituted ether linkages.

🛠️ Module 1: Diagnostic Troubleshooting (FAQs)

Ticket #001: "My product comes out as a dark oil at the bottom, not crystals."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated at high temperatures. The Fix:

-

Re-dissolve: Heat the mixture until the oil dissolves (add more solvent if necessary).

-

The "Cloud Point" Method:

-

Use a solvent pair (e.g., Ethanol/Water).[2]

-

Dissolve in hot Ethanol.

-

Add warm Water dropwise just until turbidity (cloudiness) persists.

-

Add one drop of Ethanol to clear it.

-

-

Seeding: Cool to

40°C. Add a "seed crystal" of pure product. If you lack seeds, scratch the glass wall with a glass rod to create nucleation sites. -

Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Do not put it directly into an ice bath.

Ticket #002: "The crystals are yellow, but the NMR shows a proton peak at ~10-11 ppm is missing or weak."

Diagnosis: You may have oxidized your product. The aldehyde proton (

-

Pre-Wash: Dissolve crude in Ethyl Acetate and wash with saturated

. The acid impurity will move to the aqueous layer. -

Recrystallize: Proceed with the organic layer after drying (

) and evaporating.

Ticket #003: "I have persistent starting material (Phenol) contaminating the crystal."

Diagnosis: 3-Hydroxybenzaldehyde (starting material) can co-crystallize due to hydrogen bonding. The Fix:

-

Caustic Wash: Before recrystallization, dissolve the crude solid in a water-immiscible solvent (DCM or Toluene) and wash with cold 1M NaOH. The phenol becomes a water-soluble phenoxide salt.

-

Warning: Do not use strong base with heat, or you risk Cannizzaro reactions on the aldehyde.

🧪 Module 2: Validated Solvent Systems

Use this table to select your solvent based on your specific impurity profile.

| Solvent System | Ratio (v/v) | Suitability | Protocol Notes |

| Ethanol (95%) | Single | ⭐⭐⭐ (Best Start) | Dissolve hot. If it oils out, add a few drops of DCM to solubilize, then cool slowly. |

| EtOH / Water | 90:10 to 70:30 | ⭐⭐⭐⭐ (High Purity) | Excellent for removing inorganic salts (from SNAr reactions). Risk of oiling out is higher. |

| IPA / Hexane | 1:3 to 1:5 | ⭐⭐ (Alternative) | Good if the compound is too soluble in pure alcohols. Dissolve in min. IPA, add Hexane until cloudy. |

| Toluene / Heptane | 1:2 | ⭐⭐ (Scale-up) | Good for large batches. Toluene keeps the aldehyde in solution; Heptane forces precipitation. |

📊 Module 3: The Purification Workflow (Logic Map)

The following diagram illustrates the decision-making process for purifying crude 3-(3-nitrophenoxy)benzaldehyde, specifically addressing the "oiling out" phenomenon.

Caption: Decision tree for the purification of nitro-phenoxy-benzaldehydes, emphasizing the critical management of phenolic impurities and phase separation (oiling out).

📝 Detailed Protocol: The "Ethanol-Water" Method

This protocol is optimized for removing inorganic salts (common in SNAr synthesis) and unreacted starting materials.

Reagents:

-

Crude 3-(3-Nitrophenoxy)benzaldehyde (10.0 g)

-

Ethanol (95% or Absolute)

-

Deionized Water

-

Activated Charcoal (Optional, for color removal)

Procedure:

-

Dissolution: Place the crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Ethanol.

-

Heating: Heat to reflux on a stir plate/heating block. If the solid does not dissolve completely, add Ethanol in 5 mL portions until dissolved.

-

Tip: If the solution is dark brown, add 0.5 g of Activated Charcoal and reflux for 5 mins, then filter hot through Celite.

-

-

Nucleation Point: Remove from heat. While still hot, add warm water dropwise.

-

Stop immediately when a faint turbidity (cloudiness) appears and does not disappear on swirling.

-

Add 1-2 mL of hot Ethanol to make the solution clear again.

-

-

Crystallization: Allow the flask to cool to room temperature undisturbed .

-

Critical: If oil droplets form, reheat and add slightly more Ethanol.

-

-

Final Cooling: Once at room temperature, place the flask in an ice-water bath for 1 hour.

-

Isolation: Filter the pale yellow crystals using a Buchner funnel. Wash with 10 mL of ice-cold Ethanol/Water (1:1 mixture).

-

Drying: Dry under vacuum at room temperature. Avoid oven drying above 50°C to prevent melting.

📚 References

-

Synthesis of Diaryl Ethers (SNAr Mechanism):

-

Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context: General synthesis of phenoxy-benzaldehydes).

-

Source:

-

-

Recrystallization of Low-Melting Nitro-Aromatics:

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallizing aldehydes and nitro compounds prone to oiling out).

-

Source:

-

-

Safety & Handling (SDS Data for Nitrobenzaldehydes):

-

Patent Literature (Purification of Phenoxybenzaldehydes):

-

U.S. Patent No.[7] 4,229,380. (1980). Process for preparing 3-phenoxybenzaldehyde. (Describes work-up and purification of the parent ether scaffold).

-

Source:

-

Sources

- 1. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]

- 2. 3-Nitrobenzaldehyde | 99-61-6 [chemicalbook.com]

- 3. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Nitrobenzaldehyde | C7H5NO3 | CID 7449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Nitrobenzaldehyde ReagentPlus , 99 99-61-6 [sigmaaldrich.com]

- 7. Process for the preparation of hydroxybenzaldehydes - Patent 0074272 [data.epo.org]

Technical Support Center: Selective Reduction of 3-(3-Nitrophenoxy)benzaldehyde

Ticket ID: CHEM-SUP-8832 | Status: Open | Agent: Senior Application Scientist

Welcome to the Technical Support Center. You are likely working with 3-(3-Nitrophenoxy)benzaldehyde (CAS: 883236-86-0), a diaryl ether scaffold containing two distinct reducible functional groups: a nitro group (

The central challenge with this substrate is chemoselectivity . Standard reducing agents often lack the discrimination required to reduce one group while leaving the other intact. Furthermore, the product of nitro-reduction (an amino-benzaldehyde) is thermodynamically unstable due to self-polymerization.

This guide provides validated protocols and troubleshooting for three specific synthetic goals.

🛠️ Section 1: The Chemoselectivity Decision Matrix

Before selecting a reagent, identify your target product using the decision tree below.

Figure 1: Decision matrix for selecting the appropriate reduction protocol based on the desired pharmacophore.

🔬 Section 2: Validated Protocols

Protocol A: Selective Nitro Reduction (Retention of Aldehyde)

Target: 3-(3-Aminophenoxy)benzaldehyde

The Challenge: The resulting amine reacts with the aldehyde of neighboring molecules to form imines (Schiff bases), leading to insoluble oligomers ("tars").

The Solution: Use Stannous Chloride (

Method: Stannous Chloride Reduction [1][2][3][4]

-

Dissolution: Dissolve 1.0 eq of substrate in Ethanol (0.1 M concentration). Do not use high concentrations to minimize intermolecular polymerization.

-

Addition: Add Stannous Chloride Dihydrate (

) (5.0 eq). -

Reaction: Heat to 70°C for 1–2 hours. Monitor by TLC (Start Material will disappear; a fluorescent amine spot will appear).